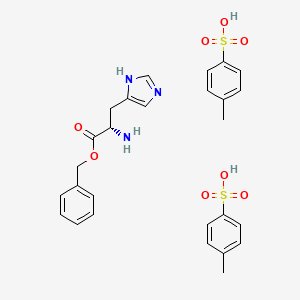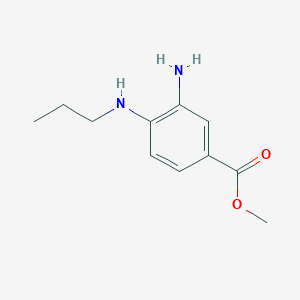
3-Decylpyridine
説明
3-Decylpyridine is a chemical compound with the linear formula C15H25N . It has diverse applications in scientific research.
Synthesis Analysis
The synthesis of 3-Decylpyridine involves the use of 1 × 10-4 M reagent concentration in xylene from 0.001 M sodium succinate concentration in a 25 ml aqueous phase with 2% sodium chloride solution . The reaction mixture is then estimated spectrophotometrically with pyridine-2-thiol .Molecular Structure Analysis
The molecular weight of 3-Decylpyridine is 219.37 . The InChI code is 1S/C15H25N/c1-2-3-4-5-6-7-8-9-11-15-12-10-13-16-14-15/h10,12-14H,2-9,11H2,1H3 .Chemical Reactions Analysis
3-Decylpyridine has been used in the extractive separation of platinum(IV) from succinate media . It has also been used in the liquid-liquid extraction of rhodium(III) from malonate media .Physical And Chemical Properties Analysis
3-Decylpyridine is a liquid at room temperature . It has a flash point of 156.9°C and a boiling point of 302.6±5.0°C at 760 mmHg .科学的研究の応用
Chemical Synthesis
3-Decylpyridine is a chemical compound with the molecular formula C15H25N . It’s used in various chemical synthesis processes. For instance, it can be used as a precursor in the synthesis of many heterocycles .
Pharmaceutical Applications
Pyridine derivatives, including 3-Decylpyridine, are found in many active pharmaceuticals . They have been recognized for their importance in the prevention of certain conditions, highlighting their potential in the field of medicine .
Agrochemical Applications
Pyridine derivatives are also used in the production of agrochemicals . These compounds have been found to be effective in the synthesis of pharmacologically active organic compounds .
Functional Materials
3-Decylpyridine is an important class of azaheterocycles found in many functional materials . Its unique properties make it suitable for use in various industrial applications.
Production of Heterocycles
The reaction of 1,3-dicarbonyl compounds and 3-aminoenones, 3-aminoacrylates or 3-aminoacrylonitrile allows the construction of substituted pyridines from relatively simple precursors . This highlights the utility of 3-Decylpyridine in the production of heterocycles .
Sustainable Synthesis
A mixture of pyridine and β-picoline was obtained when reacting glycerol with (NH 4) 2 HPO 4 at 450°C . This suggests that 3-Decylpyridine could potentially be used in sustainable synthesis processes .
Safety and Hazards
作用機序
Mode of Action
The mode of action of 3-Decylpyridine is currently unknown due to the lack of research on this specific compound . The interaction of 3-Decylpyridine with its potential targets and the resulting changes at the molecular and cellular level remain to be elucidated.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Decylpyridine is currently unknown . Future research could explore how factors such as temperature, pH, and the presence of other molecules affect the activity of this compound.
特性
IUPAC Name |
3-decylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-2-3-4-5-6-7-8-9-11-15-12-10-13-16-14-15/h10,12-14H,2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEYEQMCIJZAOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570135 | |
| Record name | 3-Decylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Decylpyridine | |
CAS RN |
59652-33-4 | |
| Record name | 3-Decylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside]](/img/structure/B1602101.png)

![2-[(1S)-1-Aminoethyl]-3-methoxyphenol](/img/structure/B1602105.png)






![Ethyl 4'-acetyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1602115.png)
